6,7,8-Trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid
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Overview
Description
6,7,8-Trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H9NO5 and a molecular weight of 223.18 g/mol . This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroisoquinoline and appropriate hydroxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6,7,8-Trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7,8-Trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid: A similar compound with two hydroxyl groups instead of three.
3,4-Dihydroisoquinoline-3-carboxylic acid: A parent compound without hydroxyl groups.
6,7,8-Trihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A tetrahydro derivative with similar hydroxylation patterns.
Uniqueness
6,7,8-Trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups enhances its antioxidant activity and potential therapeutic applications compared to similar compounds with fewer hydroxyl groups .
Biological Activity
The compound 6,7,8-trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid (THIQCA) is a derivative of the isoquinoline family known for its diverse biological activities. This article reviews the biological properties of THIQCA, focusing on its anti-cancer potential, antioxidant capabilities, and enzyme inhibitory effects.
Chemical Structure and Synthesis
THIQCA is characterized by three hydroxyl groups at positions 6, 7, and 8 of the isoquinoline ring and a carboxylic acid functional group. The synthesis of THIQCA and its derivatives typically involves multi-step organic reactions, including alkylation and cyclization processes. Notably, the Bischler-Napieralski reaction is often employed to form the isoquinoline structure from appropriate precursors .
1. Anti-Cancer Properties
THIQCA has demonstrated significant anti-cancer activity against various human cancer cell lines. Research indicates that it exhibits anti-proliferative effects particularly against prostate cancer, colorectal cancer, and leukemia. In vitro studies have shown that THIQCA can inhibit cell growth and induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Nuclear Factor-κB (NF-κB) : NF-κB is a transcription factor that promotes cancer cell survival. THIQCA has been reported to inhibit NF-κB activity, leading to reduced invasion and metastasis in murine mammary cancer cells .
- Leucyl Aminopeptidase Inhibition : THIQCA acts as an inhibitor of leucyl aminopeptidase, an enzyme involved in protein metabolism that can contribute to tumor growth when overactive .
2. Antioxidant Activity
THIQCA exhibits strong antioxidant properties, making it a candidate for therapeutic applications in oxidative stress-related diseases. Studies have shown that it effectively scavenges free radicals using assays such as:
- DPPH Radical Scavenging Assay : THIQCA demonstrated significant radical scavenging activity against DPPH radicals.
- ABTS Radical Scavenging Assay : The compound also showed efficacy in neutralizing ABTS radicals.
The antioxidant activity is attributed to the presence of multiple hydroxyl groups in its structure which can donate electrons to free radicals .
3. Enzyme Inhibition
In addition to its antioxidant properties, THIQCA has been evaluated for its inhibitory effects on various enzymes:
- D-Amino Acid Oxidase (DAAO) : Moderate inhibitory activity against DAAO suggests potential applications in neurological disorders where DAAO is implicated.
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Several derivatives of THIQCA have shown moderate inhibition of these enzymes, which are relevant in the treatment of Alzheimer's disease .
Case Studies
A series of studies have been conducted to evaluate the biological activities of THIQCA:
- Anti-Cancer Efficacy : In one study, THIQCA was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups treated with saline.
- Antioxidant Potential : Another study focused on the neuroprotective effects of THIQCA in a model of oxidative stress-induced neuronal damage. The treated group exhibited reduced levels of oxidative markers compared to untreated controls.
Properties
Molecular Formula |
C10H9NO5 |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
6,7,8-trihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO5/c12-7-2-4-1-6(10(15)16)11-3-5(4)8(13)9(7)14/h2-3,6,12-14H,1H2,(H,15,16) |
InChI Key |
SOLHVMMAXFEAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=CC2=C(C(=C(C=C21)O)O)O)C(=O)O |
Origin of Product |
United States |
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